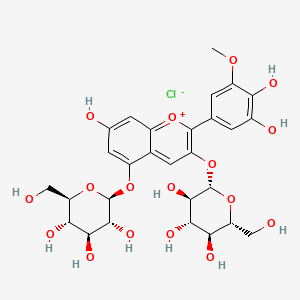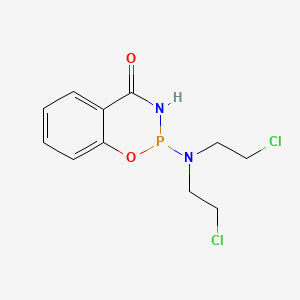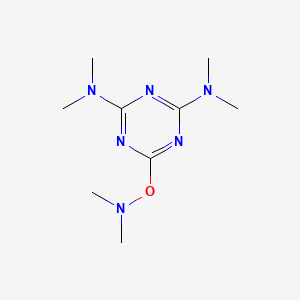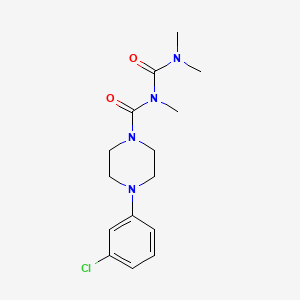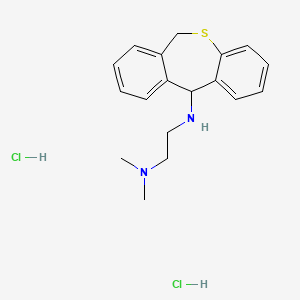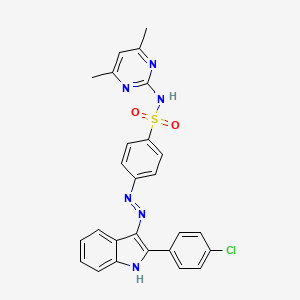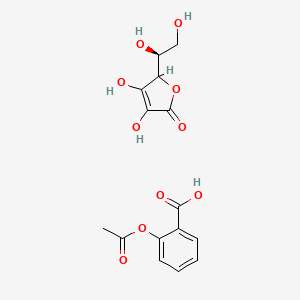
Boxazin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boxazin is a compound known for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used in medications to relieve mild to moderate pain, reduce fever, and alleviate inflammation. This compound is often combined with other active ingredients to enhance its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boxazin typically involves the formation of a diazonium salt in an acidic medium, followed by coupling with another compound. For example, one method involves the reaction of sulfadiazine with pyrogallol to form the nanoorganic reagent 4-(4-sulphophenylazo) pyrogallol . The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale purification processes. For instance, the crude extract of the compound can be precipitated using ammonium sulfate and then purified through hydrophobic interaction chromatography . This method ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Boxazin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlling the temperature and pH to optimize the yield and purity of the products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield amine derivatives. These products are often used in further chemical modifications or as intermediates in pharmaceutical formulations.
Applications De Recherche Scientifique
Boxazin has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a reagent in organic synthesis and as a precursor for the preparation of other bioactive compounds.
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is widely used in the development of medications for pain relief, fever reduction, and inflammation control.
Industry: In industrial applications, this compound is used in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Boxazin exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By reducing the production of prostaglandins, this compound helps alleviate these symptoms. The molecular targets of this compound include cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Boxazin is often compared with other nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, and naproxen. While all these compounds share similar mechanisms of action, this compound is unique in its specific chemical structure and its combination with other active ingredients in certain formulations. Similar compounds include:
Aspirin: Known for its antiplatelet effects and used in cardiovascular disease prevention.
Ibuprofen: Commonly used for pain relief and inflammation reduction.
Naproxen: Known for its longer duration of action compared to other NSAIDs.
This compound’s uniqueness lies in its specific applications and its combination with other compounds to enhance its therapeutic effects.
Propriétés
Numéro CAS |
56333-48-3 |
|---|---|
Formule moléculaire |
C15H16O10 |
Poids moléculaire |
356.28 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C9H8O4.C6H8O6/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5H,1H3,(H,11,12);2,5,7-10H,1H2/t;2-,5?/m.0/s1 |
Clé InChI |
BIFOVPVXXCRMNY-XHRAKXRYSA-N |
SMILES isomérique |
CC(=O)OC1=CC=CC=C1C(=O)O.C([C@@H](C1C(=C(C(=O)O1)O)O)O)O |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C(=O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


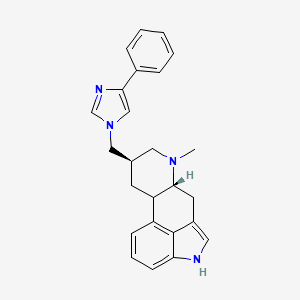
![(E)-but-2-enedioic acid;8-chloro-1-(4-methylpiperazin-1-yl)-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12759986.png)

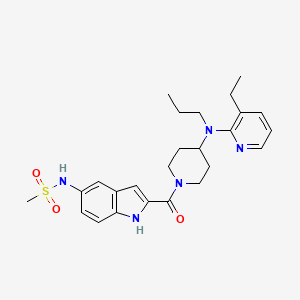
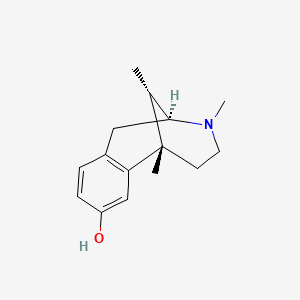
![2-[bis(2-hydroxyethyl)amino]ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12760019.png)
